N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the benzofuran and thiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The benzofuran ring may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide: shares similarities with other thiazole and benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which may offer a synergistic effect, enhancing its biological activities and making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-18-16(23-10)19-14(20)6-7-17-15(21)13-8-11-4-2-3-5-12(11)22-13/h2-5,8-9H,6-7H2,1H3,(H,17,21)(H,18,19,20) |
InChI Key |
AMEXWGHWOWMGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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